molecular formula C5H11FO B1330194 5-Fluoropentan-1-ol CAS No. 592-80-3

5-Fluoropentan-1-ol

Cat. No.: B1330194
CAS No.: 592-80-3
M. Wt: 106.14 g/mol
InChI Key: FQBZGBYYKHMJFU-UHFFFAOYSA-N
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Description

5-Fluoropentan-1-ol is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a pentane chain, with a fluorine atom substituted at the fifth carbon position. This compound is of interest due to its unique chemical properties imparted by the fluorine atom, which can influence its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Fluoropentan-1-ol can be synthesized by reacting pentanol with hydrofluoric acid. The reaction involves the substitution of a hydrogen atom with a fluorine atom at the fifth carbon position. The specific reaction conditions include maintaining an appropriate temperature and pressure to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where pentanol and hydrofluoric acid are combined under controlled conditions. The process ensures high yield and purity of the final product by optimizing reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoropentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Major Products Formed:

    Oxidation: Formation of 5-fluoropentanoic acid or 5-fluoropentanone.

    Reduction: Formation of pentane.

    Substitution: Formation of 5-iodopentanol when fluorine is replaced by iodine.

Scientific Research Applications

5-Fluoropentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoropentan-1-ol involves its interaction with molecular targets through the hydroxyl and fluorine groups. The fluorine atom can enhance the compound’s reactivity by influencing electron distribution and increasing the compound’s polarity. This can lead to specific interactions with enzymes, receptors, or other biomolecules, affecting various biochemical pathways .

Comparison with Similar Compounds

    1-Pentanol: Lacks the fluorine atom, resulting in different reactivity and properties.

    5-Fluoropentanoic acid: An oxidized form of 5-Fluoropentan-1-ol with a carboxylic acid group.

    5-Iodopentanol: A halogen-substituted analog where fluorine is replaced by iodine.

Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased polarity and reactivity. This makes it valuable in specific applications where these properties are advantageous .

Properties

IUPAC Name

5-fluoropentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11FO/c6-4-2-1-3-5-7/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBZGBYYKHMJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207940
Record name 1-Pentanol, 5-fluoro-
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Molecular Weight

106.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592-80-3
Record name 5-Fluoro-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=592-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentanol, 5-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentanol, 5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoropentan-1-ol
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